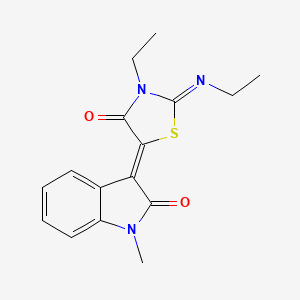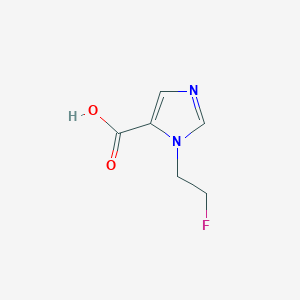![molecular formula C17H12ClN3OS2 B3003139 (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide CAS No. 865544-12-3](/img/structure/B3003139.png)
(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide” is a derivative of benzo[d]thiazol . It is a part of a class of compounds that have been investigated for their potential antidepressant and anticonvulsant effects .
Molecular Structure Analysis
The molecular formula of this compound is C9H8ClNOS, and it has a molecular weight of 213.68 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 213.68. It should be stored in a dry environment at 2-8°C .Aplicaciones Científicas De Investigación
Chemosensors for Cyanide Anions
A study by Wang et al. (2015) focused on coumarin benzothiazole derivatives, which include compounds structurally similar to (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide. These compounds were investigated for their potential as chemosensors for cyanide anions. Their recognition properties were examined, revealing that certain derivatives could recognize cyanide anions through a Michael addition reaction, displaying a visible color change and fluorescence quenching. This suggests potential applications in environmental monitoring and safety systems for detecting cyanide ions (Wang et al., 2015).
Antibacterial Agents
Palkar et al. (2017) synthesized and evaluated novel analogs of benzo[d]thiazolyl substituted pyrazol-5-ones, including structures analogous to the compound , for their antibacterial properties. The study identified compounds with significant antibacterial activity against pathogens like Staphylococcus aureus and Bacillus subtilis. These findings highlight the potential of such compounds in developing new antibacterial drugs (Palkar et al., 2017).
Anti-inflammatory and Analgesic Properties
Kumar and Singh (2020) investigated the anti-inflammatory and analgesic effects of thiazole/oxazole substituted benzothiazole derivatives, similar to the compound . Their study concluded that certain synthesized compounds exhibited significant anti-inflammatory and analgesic properties, suggesting potential therapeutic applications in pain and inflammation management (Kumar & Singh, 2020).
Antitumor Activity
Ostapiuk et al. (2017) synthesized a series of benzothiophen-3-carboxamides, structurally related to this compound, to investigate their antitumor activity. The study found that certain compounds exhibited significant antitumor effects, highlighting the potential of such compounds in cancer therapy (Ostapiuk et al., 2017).
Piperidine Substituted Benzothiazole Derivatives
Shafi et al. (2021) synthesized new piperidine substituted benzothiazole derivatives and evaluated their biological properties. Their findings showed that certain compounds possessed good antibacterial and antifungal activities, suggesting potential applications in antimicrobial therapies (Shafi et al., 2021).
Epidermal Growth Factor Receptor Inhibitors
Zhang et al. (2017) designed and synthesized benzo[d]thiazole-2-carboxamide derivatives as potential inhibitors of the epidermal growth factor receptor (EGFR). The study demonstrated that several compounds exhibited moderate to excellent potency against cancer cell lines expressing high levels of EGFR, indicating their potential use in cancer treatment (Zhang et al., 2017).
Propiedades
IUPAC Name |
N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3OS2/c1-2-21-12-8-7-10(18)9-14(12)24-17(21)20-15(22)16-19-11-5-3-4-6-13(11)23-16/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBPYHAEJMAMGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-methoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3003056.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![2-(4-chlorophenoxy)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylpropanamide](/img/structure/B3003060.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2,2,2-trifluoroacetamido)-5-(4-trifluoromethanesulfonylpiperazin-1-yl)benzamide](/img/structure/B3003061.png)

![6-(2-methoxyethyl)-2-((3-(trifluoromethyl)benzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B3003064.png)
![8-Azaspiro[4.5]decan-7-one](/img/structure/B3003068.png)
![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B3003070.png)

![5-[1-(3,4-Diethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B3003072.png)
![2-methoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B3003074.png)



